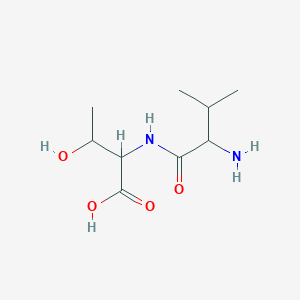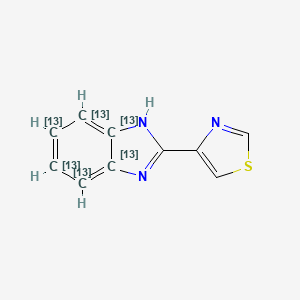
Thiabendazole-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiabendazole-13C6 is a labeled form of Thiabendazole, a benzimidazole derivative. It is primarily used as an anthelmintic and antifungal agent. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and quantification studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiabendazole-13C6 is synthesized by incorporating carbon-13 isotopes into the Thiabendazole molecule. The synthesis involves the reaction of 2-aminobenzimidazole with 4-thiazolyl isothiocyanate under specific conditions to introduce the carbon-13 labels .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes and achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiabendazole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .
Scientific Research Applications
Thiabendazole-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in the development of new antifungal and anthelmintic agents
Mechanism of Action
Thiabendazole-13C6 exerts its effects by inhibiting the mitochondrial helminth-specific enzyme, fumarate reductase. This inhibition disrupts the energy metabolism of the parasite, leading to its death. The compound also suppresses egg and larval production, further reducing the parasite population .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: The non-labeled form of Thiabendazole.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A benzimidazole compound used to treat parasitic worm infections.
Uniqueness
Thiabendazole-13C6 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Properties
CAS No. |
2140327-29-1 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI Key |
WJCNZQLZVWNLKY-UQUYMPKGSA-N |
Isomeric SMILES |
C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


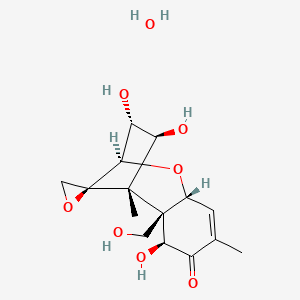
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)


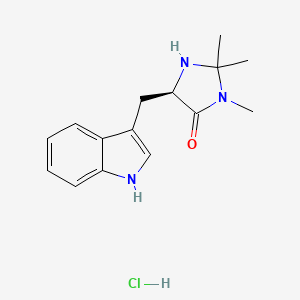
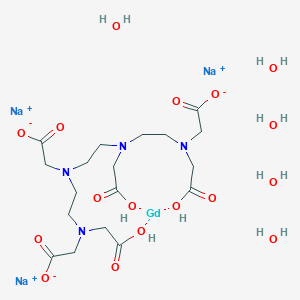



![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)

